(4-Bromo-3-methylphenyl)methanol
Overview
Description
(4-Bromo-3-methylphenyl)methanol is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methylphenyl)methanol typically involves the reduction of 4-bromo-3-methylbenzoic acid. One common method includes the use of borane in tetrahydrofuran (THF) as the reducing agent. The reaction is carried out by adding borane to a solution of 4-bromo-3-methylbenzoic acid in THF at 0°C, followed by stirring at room temperature overnight. The reaction mixture is then quenched with methanol and water .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromo-3-methylbenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield 4-bromo-3-methylphenylmethane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 4-Bromo-3-methylbenzaldehyde.
Reduction: 4-Bromo-3-methylphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)methanol and its derivatives involves interactions with specific molecular targets. For instance, derivatives of this compound have shown antibacterial activity by inhibiting enzymes such as alkaline phosphatase, which is crucial for bacterial metabolism . The exact pathways and molecular interactions depend on the specific derivative and its target.
Comparison with Similar Compounds
Methyl 4-bromo-3-methylbenzoate: An ester derivative used in similar synthetic applications.
4-Bromo-3-methylbenzyl alcohol: A closely related alcohol with similar chemical properties.
Uniqueness: (4-Bromo-3-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. Its bromine and methyl substitutions make it a versatile intermediate for various chemical transformations.
Biological Activity
(4-Bromo-3-methylphenyl)methanol, with the molecular formula C₈H₉BrO, is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom at the para position and a methyl group at the meta position of the phenyl ring, which significantly influences its chemical reactivity and biological interactions.
- Molecular Weight : 201.06 g/mol
- CAS Number : 149104-89-2
- IUPAC Name : this compound
- Structural Formula :
Synthesis
The synthesis of this compound typically involves the reduction of 4-bromo-3-methylbenzoic acid using borane in tetrahydrofuran (THF). The general procedure includes:
- Dissolving 4-bromo-3-methylbenzoic acid in THF.
- Adding borane dropwise under controlled conditions.
- Allowing the reaction to proceed until completion, followed by purification through column chromatography.
Antibacterial Properties
Recent studies indicate that this compound exhibits significant antibacterial activity , particularly against drug-resistant strains of bacteria. The mechanism of action involves:
- Inhibition of critical bacterial enzymes, such as alkaline phosphatase, which is essential for bacterial metabolism.
- Disruption of metabolic pathways crucial for bacterial survival.
A comparative analysis of its antibacterial efficacy against various strains is presented in Table 1.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Inhibition of alkaline phosphatase |
Escherichia coli | 64 µg/mL | Disruption of metabolic pathways |
Pseudomonas aeruginosa | 128 µg/mL | Inhibition of essential enzymes |
Anti-inflammatory Activity
Preliminary research suggests that this compound may also possess anti-inflammatory properties . While specific mechanisms remain to be fully elucidated, it is hypothesized that these effects could be related to its ability to modulate inflammatory pathways.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various brominated phenolic compounds, including this compound. The findings indicated a strong correlation between bromine substitution and increased antibacterial potency against resistant strains .
- Mechanism Exploration : Another research article discussed the interaction of this compound with cytochrome P450 enzymes, suggesting that this compound could serve as an inhibitor within metabolic pathways, potentially affecting drug metabolism and efficacy .
- Pharmacokinetic Studies : Computational studies have highlighted the pharmacokinetic properties of this compound, indicating favorable absorption characteristics and potential for further development as a therapeutic agent .
Properties
IUPAC Name |
(4-bromo-3-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSHHYYUASJVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450863 | |
Record name | (4-BROMO-3-METHYLPHENYL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149104-89-2 | |
Record name | (4-BROMO-3-METHYLPHENYL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromo-3-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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